REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[NH:5][S:6](=[O:7])(=[O:8])[c:9]1[c:10]([CH3:18])[n:11][c:12]([NH:14][C:15]([CH3:16])=[O:17])[s:13]1.[F:19][C:20]([F:21])([F:22])[C:23]([OH:24])=[O:25]>>[NH2:5][S:6](=[O:7])(=[O:8])[c:9]1[c:10]([CH3:18])[n:11][c:12]([NH:14][C:15]([CH3:16])=[O:17])[s:13]1
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Name
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CC(=O)Nc1nc(C)c(S(=O)(=O)NC(C)(C)C)s1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)Nc1nc(C)c(S(=O)(=O)NC(C)(C)C)s1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CC(=O)Nc1nc(C)c(S(N)(=O)=O)s1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |